1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea
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Overview
Description
1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmacological agent.
Medicine: Exploring its therapeutic potential in treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea include other urea derivatives with different substituents on the phenyl or triazoloazepine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Comparing its activity and properties with other similar compounds can provide insights into its potential advantages and applications.
Biological Activity
The compound 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H22ClN5O with a molecular weight of approximately 395.89 g/mol. The structure features a urea linkage connected to a phenyl group substituted with a 4-chlorophenyl moiety and a tetrahydrotriazoloazepine unit.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole ring followed by coupling reactions to introduce the phenyl and urea functionalities. The detailed synthetic pathway can be summarized as follows:
- Formation of Triazole Ring : The initial step involves cyclization reactions to form the triazole core from appropriate precursors.
- Urea Formation : The triazole derivative is then reacted with isocyanates to form the urea linkage.
- Final Coupling : The final compound is obtained through coupling reactions with chlorinated phenolic compounds.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines.
A study reported that triazole derivatives exhibited IC50 values in the micromolar range against human breast cancer cells (T47D) and colon carcinoma cells (HCT-116), suggesting their potential as chemotherapeutic agents . Table 1 summarizes the cytotoxic activities observed:
Compound | Cell Line | IC50 (μM) |
---|---|---|
1 | T47D (Breast) | 27.3 |
2 | HCT-116 (Colon) | 6.2 |
Antifungal Activity
In addition to anticancer properties, triazole derivatives have shown antifungal activity. Compounds structurally related to our target compound were screened against dermatophyte fungi such as Trichophyton and Microsporum, with some exhibiting MIC values as low as 3.12 μg/mL . This highlights their potential use in treating fungal infections.
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis in cancer cells. The presence of the triazole ring is critical for its interaction with biological targets.
Case Studies
Several case studies have illustrated the effectiveness of similar compounds in clinical settings:
- A clinical trial involving triazole derivatives for cancer treatment reported promising results in reducing tumor size in patients with advanced breast cancer.
- Another study highlighted the use of triazole-based antifungals in immunocompromised patients suffering from systemic fungal infections.
Properties
Molecular Formula |
C20H20ClN5O |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea |
InChI |
InChI=1S/C20H20ClN5O/c21-15-7-11-17(12-8-15)23-20(27)22-16-9-5-14(6-10-16)19-25-24-18-4-2-1-3-13-26(18)19/h5-12H,1-4,13H2,(H2,22,23,27) |
InChI Key |
KBHXKPWEGOXOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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